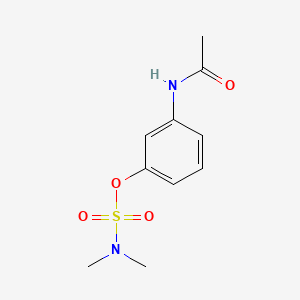

3-Acetamidophenyl dimethylsulphamate

Description

Significance of Aryl Sulfamates in Chemical Biology Research

Aryl sulfamates are a class of organic compounds characterized by a sulfamate (B1201201) group (–OSO₂NH₂) attached to an aromatic ring. This functional group has proven to be a highly versatile pharmacophore in drug discovery, primarily due to its ability to act as an irreversible inhibitor of steroid sulfatase (STS). nih.govnih.gov STS is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent cancers such as breast and prostate cancer. nih.govnih.gov

The aryl sulfamate pharmacophore operates through distinct mechanisms of action, contributing to its attractive pharmaceutical properties. nih.govacs.org Beyond STS inhibition, aryl sulfamates have been investigated for their potential as inhibitors of other sulfatases, making them valuable tools for studying the roles of these enzymes in various biological processes. nih.gov Research has led to the development of both steroidal and non-steroidal aryl sulfamate-based drugs that have undergone preclinical and clinical trials for applications in oncology and women's health. nih.govnih.gov The stability of the aryl sulfamate group and its capacity to serve as a directing group in chemical synthesis further enhance its significance in medicinal chemistry. acs.org

The general structure and key features of aryl sulfamates are summarized in the table below.

| Feature | Description |

| Core Structure | An aromatic ring bonded to a sulfamate group (–OSO₂NH₂). |

| Primary Mechanism | Irreversible inhibition of steroid sulfatase (STS). nih.govnih.gov |

| Therapeutic Areas | Oncology (hormone-dependent cancers), women's health. nih.govuky.edu |

| Versatility | Can be incorporated into both steroidal and non-steroidal scaffolds. nih.govnih.gov |

| Synthetic Utility | Acts as a directing group in C-H functionalization reactions. acs.org |

Contextualization of Acetamidophenyl Scaffolds in Modern Medicinal Chemistry Research

The acetamidophenyl scaffold, which consists of an acetamide (B32628) group (–NHCOCH₃) attached to a phenyl ring, is a prevalent structural motif in a wide array of clinically significant drugs. nih.gov The most well-known example is acetaminophen (B1664979) (paracetamol), a widely used analgesic and antipyretic. The acetamide group can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and ability to form hydrogen bonds with biological targets. nih.govrsc.org

In medicinal chemistry, the acetamidophenyl scaffold is often utilized as a building block for the design of new therapeutic agents. nih.gov Its inclusion in a molecule can lead to compounds with a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. nih.govnih.gov The exploration of acetamide-containing compounds is an active area of research, with a focus on developing novel derivatives with improved efficacy and safety profiles. nih.govnih.gov The structural versatility of the acetamidophenyl group allows for its incorporation into diverse molecular architectures to modulate biological activity. nih.gov

The table below outlines the key attributes of the acetamidophenyl scaffold in drug design.

| Attribute | Significance in Medicinal Chemistry |

| Structural Motif | An acetamide group (–NHCOCH₃) on a phenyl ring. |

| Key Example | Acetaminophen (paracetamol). nih.gov |

| Pharmacokinetic Impact | Influences solubility, metabolism, and hydrogen bonding capacity. nih.govrsc.org |

| Therapeutic Applications | Analgesic, anti-inflammatory, antiviral, anticancer. nih.govnih.gov |

| Research Focus | Design of new derivatives with enhanced therapeutic properties. nih.gov |

Structure

3D Structure

Properties

CAS No. |

85169-23-9 |

|---|---|

Molecular Formula |

C10H14N2O4S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

(3-acetamidophenyl) N,N-dimethylsulfamate |

InChI |

InChI=1S/C10H14N2O4S/c1-8(13)11-9-5-4-6-10(7-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) |

InChI Key |

SYBYTWGFALJZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)N(C)C |

Origin of Product |

United States |

Advanced Computational and Theoretical Studies of 3 Acetamidophenyl Dimethylsulphamate and Sulfamate Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a sulfamate-containing compound, and a biological target, typically a protein or enzyme. These methods provide a three-dimensional view of the binding mode and can help in the rational design of more potent and selective inhibitors.

Molecular docking studies on various sulfamate (B1201201) and sulfonamide derivatives have been instrumental in understanding their binding mechanisms with different enzymes, most notably carbonic anhydrases (CAs). These studies reveal that the sulfamate or sulfonamide moiety is crucial for coordinating with the zinc ion present in the active site of CAs. nih.govnih.govacs.orgresearchgate.net

For instance, in studies of benzenesulfonamide (B165840) derivatives targeting carbonic anhydrase IX (CA IX), a key enzyme in many tumors, docking simulations have shown that the sulfonamide group directly interacts with the Zn(II) ion. nih.govnih.gov The amino group of the sulfonamide forms a coordinate bond with the zinc ion, and the oxygen atoms of the sulfonyl group often form hydrogen bonds with the backbone amide of active site residues, such as Threonine. researchgate.net

In the case of aliphatic sulfamates, docking studies have also revealed detailed interactions within the CA active site. acs.org The sulfamate group anchors the inhibitor to the zinc ion, while the aliphatic tail can form various hydrophobic and van der Waals interactions with non-polar residues in the active site cavity. These interactions are critical for determining the binding affinity and isoform selectivity of the inhibitors. While no direct docking studies on 3-Acetamidophenyl dimethylsulphamate are published, it is highly probable that its dimethylsulfamate group would engage in similar key interactions with the active site of target enzymes.

Table 1: Key Interacting Residues for Sulfamate/Sulfonamide Inhibitors with Carbonic Anhydrase (CA) from Molecular Docking Studies This table is a composite based on findings from multiple studies on different sulfamate and sulfonamide inhibitors and does not represent direct data for this compound.

| Interacting Residue | Type of Interaction | Target Isoform(s) | Reference(s) |

| Zn(II) ion | Coordination | CA II, CA IX | nih.govnih.govacs.orgresearchgate.net |

| Thr199/200 | Hydrogen Bond | CA II, CA IX | researchgate.net |

| His94 | Hydrogen Bond | CA II | researchgate.net |

| Val121 | van der Waals | CA II, CA IX | acs.org |

| Leu198 | van der Waals | CA II | acs.org |

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and dynamic behavior of molecules like sulfamates. nih.govscispace.comacs.orgnih.gov MD simulations can reveal how the ligand and enzyme adapt to each other upon binding and can help to identify stable binding conformations.

MD simulations of enzyme-ligand complexes, such as the N-sulfotransferase domain with its substrates, have been used to understand the conformational changes that occur during the catalytic cycle. nih.gov These simulations show that the binding of the substrate can stabilize the enzyme in a catalytically competent conformation. nih.gov In the context of this compound, MD simulations would be invaluable for understanding its conformational flexibility in solution and how it adapts its shape upon binding to a target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models can be used to predict the activity of new compounds and to identify the key molecular properties that are important for activity.

QSAR studies on sulfamate and sulfamide (B24259) inhibitors of carbonic anhydrases have shown that molecular shape, size, and the presence of specific molecular fragments are strong determinants of inhibitory activity. nih.gov For a series of sulfamate/sulfamide CA inhibitors, it was found that lipophilicity was a minor factor, while descriptors related to molecular shape and the presence of fragments like a totally substituted benzene (B151609) ring, fluorine, oxygen, and nitro groups increased the activity against certain CA isoforms. nih.gov

In another QSAR study on sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer activity, properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient were identified as key predictors of activity. nih.gov The frequency of specific bonds, such as C-N, F-F, and N-N, also played a role. nih.gov For this compound, a QSAR study would likely involve descriptors related to its aromatic ring, the acetamido group, and the dimethylsulfamate moiety to correlate its structural features with a specific biological activity.

Table 2: Important Descriptors in QSAR Models for Sulfamate/Sulfonamide Activity This table is a composite based on findings from multiple QSAR studies on different sulfamate and sulfonamide derivatives and does not represent direct data for this compound.

| QSAR Model Focus | Important Descriptors | Effect on Activity | Reference(s) |

| CA Inhibition | Molecular Shape/Size | Influential | nih.gov |

| CA Inhibition | Presence of F, O, NO2 fragments | Increase | nih.gov |

| CA Inhibition | Lipophilicity | Minor Influence | nih.gov |

| Anticancer Activity | Mass, Polarizability | Key Predictors | nih.gov |

| Anticancer Activity | van der Waals Volume | Key Predictor | nih.gov |

| Anticancer Activity | Octanol-Water Partition Coefficient | Key Predictor | nih.gov |

Quantum Chemical Investigations (e.g., Density Functional Theory Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules at the atomic level. iosrjournals.orgyoutube.comnih.govresearchgate.netrsc.org DFT calculations can provide valuable information on properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond strengths.

DFT studies on sulfonamides have been used to calculate quantum chemical descriptors for QSAR models, analyze electronic and optical properties, and investigate reaction mechanisms. iosrjournals.org For example, in a study of sulfanilamide (B372717) and related molecules, DFT was used to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. iosrjournals.org A smaller energy gap generally implies higher reactivity.

The electronic properties of substituted phenols, which are structurally related to the phenyl part of this compound, have also been studied using DFT. youtube.com These studies provide insights into how substituents affect the electron distribution in the aromatic ring. For this compound, DFT calculations could be used to understand the influence of the acetamido and dimethylsulfamate groups on the electronic properties of the phenyl ring and to predict its reactivity in various chemical transformations.

Mechanistic Computational Studies of Sulfamate Reactivity and Transformations

Computational studies are crucial for elucidating the mechanisms of chemical reactions involving sulfamates, including their hydrolysis and role as enzyme inhibitors. acs.orgnih.govnih.govnih.govnih.govescholarship.orgacs.org These studies often combine quantum mechanics calculations with other computational methods to map out the energy landscape of a reaction and identify transition states and intermediates.

Theoretical studies on the hydrolysis of aryl sulfamates have shown that they can proceed through different mechanisms depending on the reaction conditions. acs.org For instance, in solution, aryl sulfamate monoanions are proposed to hydrolyze via an SN1-like mechanism involving a SO2NH intermediate. acs.org In contrast, the enzyme-catalyzed hydrolysis of aryl sulfates by sulfatases is suggested to proceed through an SN2-like mechanism. acs.org

Computational studies have also been instrumental in understanding the mechanism of substrate-assisted inhibition of enzymes by adenosine (B11128) sulfamate analogues. nih.govnih.gov These studies have shown that the sulfamate group can act as a nucleophile, attacking a thioester intermediate in the enzyme's active site to form a stable covalent adduct. This leads to potent and often irreversible inhibition of the enzyme. nih.govnih.gov For this compound, mechanistic computational studies could predict its stability towards hydrolysis and its potential to act as a mechanism-based inhibitor of specific enzymes.

Biological Activity and Mechanistic Elucidation of Sulfamate Derivatives, with Relevance to 3 Acetamidophenyl Dimethylsulphamate

Enzyme Inhibition Studies and Target Identification

Sulfamate-containing compounds have been identified as potent inhibitors of several classes of enzymes. Their mechanism of action often involves mimicking the natural substrate and, in some cases, leading to irreversible inactivation of the enzyme.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and idiopathic intracranial hypertension. nih.govnih.gov

Sulfonamides and their bioisosteric sulfamate (B1201201) derivatives are well-established inhibitors of carbonic anhydrase. nih.gov The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide or sulfamate group to the Zn(II) ion within the enzyme's active site. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. researchgate.net

Studies comparing isosteric pairs of sulfamates and sulfamides have consistently demonstrated that sulfamate derivatives are markedly more potent inhibitors of human carbonic anhydrase-II (CA-II). acs.orgnih.gov For instance, the sulfamate-containing anticonvulsant drug topiramate (B1683207) is a significantly more powerful CA-II inhibitor than its sulfamide (B24259) analogue. nih.gov This suggests that the sulfamate group is a more suitable moiety for achieving potent CA inhibition compared to the sulfamide group. acs.orgdrugbank.com While specific inhibitory data for 3-Acetamidophenyl dimethylsulphamate against carbonic anhydrase is not available, its sulfamate group suggests a potential for this type of enzymatic inhibition.

| Compound Type | Example Compound | Inhibitory Constant (Ki or Kd) | Potency Comparison | Reference |

|---|---|---|---|---|

| Sulfamate | Topiramate (1) | Potent Inhibitor | Sulfamate is markedly more potent than its sulfamide counterpart. | nih.gov |

| Sulfamide | Sulfamide analogue of Topiramate (4) | Less Potent Inhibitor | nih.gov | |

| Sulfamate | Compound 3 | Sulfamides are 25 to 1200 times less potent than corresponding sulfamates. | acs.orgdrugbank.com | |

| Sulfamide | Compound 4 | acs.orgdrugbank.com |

Steroid Sulfatase Inhibition Mechanisms and Irreversible Inactivation

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones, responsible for hydrolyzing steroid sulfates like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) into their biologically active forms, estrone (E1) and DHEA, respectively. oup.comnih.gov Since these hormones can stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer, STS has become a significant therapeutic target. oup.combath.ac.ukmdpi.com

Aryl sulfamate esters are potent, active-site-directed, irreversible inhibitors of STS. nih.govnih.gov The archetypal inhibitor of this class is estrone-3-O-sulfamate (EMATE). semanticscholar.org The mechanism of inactivation is a multi-step process. The sulfamate-containing inhibitor, which mimics the natural substrate (e.g., E1S), binds to the active site of the STS enzyme. A key feature of the STS active site is a post-translationally modified cysteine residue, which is converted to a Cα-formylglycine (FGly) residue. semanticscholar.org The catalytic FGly hydrate (B1144303) attacks the sulfur atom of the sulfamate group. This leads to the transfer of the sulfamoyl group (-SO₂NH₂) to the FGly residue, releasing the steroid core. The sulfamoylated enzyme is now inactive and cannot be regenerated, resulting in irreversible inhibition. nih.gov This time- and concentration-dependent inactivation is a hallmark of this class of inhibitors. nih.gov

Numerous steroidal and non-steroidal sulfamate-based inhibitors have been developed, with some, like Irosustat (STX64), advancing to clinical trials. mdpi.commdpi.com The combination of a sulfamate group at the C3 position and other substituents, for example at the C17α position of an estradiol (B170435) core, can lead to even more potent STS inhibitors. nih.gov The presence of the aryl sulfamate moiety in a molecule is a strong indicator of potential STS inhibitory activity through this irreversible mechanism.

| Inhibitor | Type | IC₅₀ Value | Target Cell/Enzyme Source | Reference |

|---|---|---|---|---|

| Estrone-3-O-sulfamate (EMATE) | Steroidal | 65 pM | MCF-7 cells | semanticscholar.org |

| Irosustat (STX64) | Non-steroidal | Potent Inhibitor | Clinically evaluated | mdpi.commdpi.com |

| STX213 | Steroidal | 1 nM | Placental microsomes | mdpi.com |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol (Compound 5) | Steroidal | 0.15 nM (E1S to E1) | Transfected (293) cell homogenate | nih.gov |

Other Sulfatase Enzyme Systems (e.g., Sulf-2, Arylsulfatase A and B)

The inhibitory activity of sulfamate derivatives extends beyond steroid sulfatase to other members of the sulfatase family.

Extracellular Sulfatase 2 (Sulf-2): Sulf-2 is an endosulfatase that removes 6-O-sulfate groups from heparan sulfate proteoglycans, modulating the signaling of various growth factors involved in cancer development. aacrjournals.orgnih.gov Studies have shown that compounds with sulfamate and sulfone functional groups can inhibit the enzymatic action of Sulf-2. aacrjournals.org For example, a trisulfated disaccharide inhibitor, IdoA(2S)-GlcNS(6Sulfamate), demonstrated potent Sulf-2 inhibition with an IC₅₀ value of 39.8 μM. rsc.org This indicates that sulfamate-modified carbohydrates can be designed as effective inhibitors of this specific sulfatase.

Arylsulfatase A and B (ARSA and ARSB): These are lysosomal enzymes involved in the degradation of sulfated glycolipids and glycosaminoglycans, respectively. nih.govwikipedia.org Deficiencies in these enzymes lead to severe metabolic disorders. nih.gov ARSA and ARSB share structural similarities with STS, including the catalytic formylglycine residue. semanticscholar.org While this suggests they could also be targets for sulfamate-based inhibitors, the inhibition is not always straightforward. In assays for STS activity, phosphate (B84403) buffer is often used specifically to inhibit ARSA and ARSB, which can interfere with the measurement of STS inhibition. oup.com Some oxidizing agents like hydrogen peroxide, hypochlorite (B82951), and peracetic acid have been shown to inhibit arylsulfatases, with hypochlorite causing irreversible inhibition. acs.org While aryl- and carbohydrate sulfamates were found to be ineffective against certain bacterial carbohydrate sulfatases, this highlights that the inhibitory profile is specific to the enzyme's structure and substrate-binding pocket. nih.gov

Glucosinolate Sulfatases (GSSs): In insects like Plutella xylostella, GSSs are detoxification enzymes that allow them to feed on cruciferous plants. nih.gov Adamantyl-possessing sulfamate derivatives have been synthesized as novel inhibitors of GSSs. One such compound, Adam-20-S, showed potent GSS inhibitory activity, leading to impaired growth of the insect larvae. nih.gov This demonstrates the potential of sulfamate derivatives as tools for pest management.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH. mdpi.com In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor, enabling the bacteria to survive in the acidic environment of the stomach and contributing to gastritis and peptic ulcers. nih.gov Therefore, urease inhibitors are sought after as potential treatments for ureolytic bacterial infections. nih.gov

Several studies have explored sulfamate derivatives as urease inhibitors. nih.gov These compounds have shown remarkable inhibitory effects and high potency. For example, one study identified a sulfamate derivative (compound 1q) as a lead inhibitor with an IC₅₀ value of 0.062 µM, which is approximately 360-fold more potent than the standard inhibitor thiourea (B124793). nih.gov Kinetic studies revealed a competitive mode of inhibition, suggesting that the inhibitor competes with urea for binding in the enzyme's active site. nih.gov Molecular modeling has shown that these inhibitors can form crucial binding interactions with key amino acid residues and the nickel ions in the active pocket of the urease enzyme. nih.gov Other scaffolds, such as sulfonamide-1,2,3-triazole-acetamides, have also yielded highly potent urease inhibitors. nih.gov

| Compound/Class | Example | IC₅₀ Value | Reference |

|---|---|---|---|

| Sulfamate Derivative | Compound 1q | 0.062 µM | nih.gov |

| Standard Inhibitor | Thiourea | 22.31 µM | nih.gov |

| Sulfonamide-1,2,3-triazole-acetamide | Compound 11b | 0.12 µM | nih.gov |

| Dithiobisacetamide | d7 | 0.074 µM | researchgate.net |

| Standard Inhibitor | Acetohydroxamic acid | Inhibits at 2.5 mM | nih.gov |

Helicase Inhibition (e.g., nsP2 Helicase)

Helicases are motor proteins that unwind nucleic acid duplexes and are essential in DNA replication, repair, and recombination. Because of their critical roles, they are considered potential targets for anticancer therapies. For example, Werner syndrome helicase (WRN) is a promising synthetic lethal target for microsatellite-unstable (MSI) tumors. nih.gov

The development of small molecule helicase inhibitors is an active area of research. Potent and selective covalent inhibitors of WRN helicase have been developed, which selectively suppress the growth of MSI cancer models. nih.gov Another small molecule, NSC 19630, was found to inhibit WRN helicase activity, leading to delayed S-phase progression and sensitization of cancer cells to other chemotherapy agents. nih.gov However, a review of the available scientific literature did not identify studies specifically linking sulfamate derivatives, including this compound, to the inhibition of helicases such as nsP2 helicase or WRN helicase. The inhibitors identified for these targets typically belong to other chemical classes.

Elucidation of Molecular Mechanisms of Action

The biological activity of sulfamate derivatives stems from the chemical properties of the sulfamate group, which acts as a versatile pharmacophore capable of engaging with enzyme active sites through several distinct mechanisms.

A primary mechanism, exemplified by the inhibition of steroid sulfatase (STS), is active-site-directed irreversible inactivation . nih.gov Here, the sulfamate group acts as a substrate mimic that, upon enzymatic processing, becomes a reactive species. It undergoes a transfer from its carrier molecule (e.g., an estrone core) to a nucleophilic residue in the enzyme's active site, typically a catalytically essential formylglycine. nih.govsemanticscholar.org This covalent modification, known as sulfamoylation, renders the enzyme permanently inactive. The specificity is driven by the non-sulfamate portion of the molecule, which directs the inhibitor to the correct enzyme's active site.

Sulfamoyl Group Transfer

A primary mechanism by which sulfamate derivatives exert their biological effects is through the enzymatic transfer of the sulfamoyl group (-SO₂NH₂). This process, known as sulfamoylation, is central to the action of many sulfamate-based inhibitors. organic-chemistry.org In many biological contexts, this transfer is catalyzed by sulfotransferases, a large family of enzymes that move a sulfuryl group from a donor, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a nucleophilic acceptor molecule. nih.gov The sulfamate functional group is also a key component in a variety of synthetic compounds developed as therapeutic agents, including diuretics and antimicrobials. nih.gov

The transfer reaction can be facilitated by activating the sulfamate. For instance, electron-deficient aryl sulfamates can act as activated group transfer reagents, enabling the sulfamoylation of alcohols under mild conditions, a process that can be catalyzed by a simple organic base like N-methylimidazole. organic-chemistry.org This reactivity highlights the potential for the dimethylsulphamate portion of this compound to be transferred to a biological nucleophile within an enzyme's active site.

This mechanism is analogous to the action of other sulfur-containing functional groups in biological systems. For example, some enzymes are known to catalyze the transfer of a sulfur atom to form C-S bonds in natural product biosynthesis. nih.gov The sulfamoyl group transfer, however, results in the formation of a stable sulfamide linkage with an amino group or a sulfamate ester with a hydroxyl group on the target molecule, often an amino acid residue within an enzyme, leading to modulation of its function.

Active Site Modification and Adduct Formation

The transfer of the sulfamoyl group frequently leads to the covalent modification of the enzyme's active site, a key strategy for achieving potent and often irreversible inhibition. fiveable.me This modification can effectively "mutate" the active site, altering the enzyme's catalytic properties or blocking substrate access entirely. fiveable.menih.gov For enzymes like sulfatases, inhibitors based on cyclic sulfamates have shown inhibition profiles consistent with an active site-directed mode of action. nih.gov

A well-documented example of this mechanism is "substrate-assisted inhibition." In this process, an inhibitor, such as an adenosine (B11128) sulfamate analogue, requires the enzyme's catalytic machinery to become activated. nih.gov For instance, the inhibitor MLN4924 forms a covalent adduct with the protein NEDD8 within the active site of the NEDD8-activating enzyme (NAE). nih.gov This adduct formation is dependent on ATP and the enzyme's catalytic cysteine residue. The enzyme first forms a thioester with its substrate (e.g., ubiquitin or a ubiquitin-like protein), which is then subjected to nucleophilic attack by the inhibitor's sulfamate group. nih.gov This results in a stable covalent adduct that tightly binds to the enzyme, inhibiting its function. nih.gov

This covalent modification is a powerful strategy for developing highly specific inhibitors. rsc.org The resulting enzyme-inhibitor adduct can be extremely stable, effectively removing the enzyme from its functional pool. nih.gov In the context of this compound, it is conceivable that it could act as an inhibitor for a target enzyme through a similar mechanism, where the dimethylsulphamate group forms a covalent bond with a key residue in the active site, leading to irreversible inhibition. khanacademy.org The stability and specificity of such interactions are central to the development of targeted therapies. acs.org

Investigation of Acetamidophenyl Moiety's Contribution to Bioactivity

The acetamidophenyl group, the other key structural feature of this compound, is a common component in many biologically active molecules and is known to influence a compound's pharmacological profile. researchgate.netresearchgate.net This moiety can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition at a receptor or enzyme active site.

Research on various heterocyclic and acetamide (B32628) derivatives containing the acetamidophenyl moiety has highlighted its role in conferring specific biological activities. For example, compounds incorporating an N-(4-acetamidophenyl) group have demonstrated significant antioxidant properties. researchgate.netresearchgate.net The antioxidant capacity is often attributed to the ability of the structure to donate hydrogen or electrons to scavenge free radicals. researchgate.net

Biosynthesis of Natural Sulfamates and Related Pathways in Microorganisms

While many sulfamate-containing compounds are synthetic, nature also produces molecules with this functional group. nih.gov The biosynthesis of these natural sulfamates in microorganisms provides insight into the enzymatic strategies for forming the characteristic S-N bond. nih.gov

The biosynthesis of sulfur-containing natural products typically begins with the assimilation of inorganic sulfate from the environment. imedpub.comimedpub.com Many organisms employ a reductive pathway where sulfate is converted to sulfide (B99878) (S²⁻). This sulfide is then incorporated into the amino acid cysteine, which serves as a primary donor of sulfur for a vast array of metabolites. nih.govimedpub.com

In the specific case of sulfamate biosynthesis, such as in the pathway for the antibiotic ascamycin, the process is proposed to start with the activation of a sulfate group. nih.gov This involves the enzyme 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent sulfotransferase, which transfers a sulfuryl group from the donor PAPS to an acceptor molecule. nih.gov Following this transfer, the formation of the S-N bond is thought to occur, although the precise enzymatic mechanism for this step is not always fully elucidated. nih.gov The unique chemical environment of marine microorganisms, in particular, has yielded a variety of sulfur-containing natural products with diverse and potent biological activities, including antitumor and antimicrobial effects. nih.gov The study of these biosynthetic pathways reveals nature's solutions for constructing complex sulfur-containing molecules, which can inspire the design of novel synthetic compounds. acs.org

Analytical and Spectroscopic Characterization Methodologies in Sulfamate Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the detailed structural elucidation of novel chemical entities. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a wealth of information regarding the molecular framework and functional groups present in a compound like 3-Acetamidophenyl dimethylsulphamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, predictive models based on established chemical shift principles can generate an expected spectrum. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the acetamido methyl protons, and the dimethylsulphamate methyl protons, with chemical shifts and splitting patterns dictated by their local electronic environments and neighboring protons. The ¹³C NMR would similarly display unique resonances for each carbon atom in the molecule.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.0 - 7.8 |

| Acetamido CH₃ | ~2.1 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would be characterized by absorption bands indicative of its key structural motifs. The N-H stretch of the secondary amide would appear as a distinct band, while the amide C=O stretch would also be prominent. The aromatic ring would be identified by C-H and C=C stretching vibrations. Critically, the sulfamate (B1201201) group would exhibit characteristic strong asymmetric and symmetric stretching vibrations for the S=O and S-O bonds. The N-S stretching mode for sulfamates is typically observed at lower frequencies.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3250 - 3350 |

| Amide | C=O Stretch | 1640 - 1680 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Sulfamate | S=O Asymmetric Stretch | ~1350 - 1380 |

| Sulfamate | S=O Symmetric Stretch | ~1150 - 1180 |

Note: These are representative wavenumber ranges based on data for related sulfamate and amide compounds.

X-ray Crystallography of Sulfamate Compounds and Enzyme Adducts

While a crystal structure for this compound itself is not publicly available, the study of structurally related sulfamate inhibitors in complex with enzymes like carbonic anhydrase (CA) serves as an excellent proxy. In such studies, a high-resolution crystal structure reveals the exact binding mode of the inhibitor within the enzyme's active site. For instance, the sulfamate group often coordinates directly with the catalytic metal ion (e.g., Zn²⁺ in carbonic anhydrase), while the phenyl ring and its substituents can form crucial hydrogen bonds and van der Waals interactions with nearby amino acid residues. These interactions are fundamental to the compound's biological activity. The data obtained from these enzyme-adduct structures, such as the specific contacts made between the inhibitor and the protein, are critical for the rational design of more potent and selective agents.

Representative Data from X-ray Crystallography of a Sulfamate-Enzyme Adduct

| Parameter | Observation | Significance |

|---|---|---|

| Inhibitor Conformation | Defined geometry in the active site | Reveals the bioactive conformation |

| Sulfamate-Zinc Interaction | Direct coordination via nitrogen or oxygen | Anchors the inhibitor to the catalytic center |

| Hydrogen Bonds | Formed with specific amino acid residues (e.g., Thr, Gln) | Enhances binding affinity and specificity |

Note: This table presents typical findings from X-ray crystallographic studies of sulfamate-based enzyme inhibitors, not specific data for this compound.

Advanced Chromatographic and Mass Spectrometric Techniques for Compound Analysis

The separation, detection, and quantification of sulfamate compounds from complex mixtures, such as biological fluids or reaction media, rely on the coupling of advanced chromatographic and mass spectrometric methods.

Chromatographic Techniques , particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis of sulfamates. Due to the polar nature of many sulfamate compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode. Ion chromatography is also widely used for the analysis of sulfamic acid and related anions, often employing a suppressor-type system with conductivity detection to achieve high sensitivity and resolution. These methods allow for the robust quantification of the target compound and the separation from impurities or related metabolites.

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of sulfamate-containing molecules. Electrospray ionization (ESI) in the negative ion mode is typically employed, as sulfated compounds readily form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. A hallmark of sulfated compounds in MS/MS analysis is the characteristic neutral loss of SO₃ (80 Da) or the presence of fragment ions such as HSO₃⁻ (m/z 81) or SO₄⁻˙ (m/z 96). For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

Typical Mass Spectrometric Data for Sulfamate Analysis

| Analytical Technique | Ionization Mode | Key Observation for Sulfamates |

|---|---|---|

| LC-MS (Full Scan) | ESI Negative | Accurate mass measurement of the [M-H]⁻ ion |

| LC-MS/MS | ESI Negative | Characteristic neutral loss of SO₃ (80 Da) |

Note: This table summarizes common observations in the mass spectrometric analysis of sulfated compounds.

Emerging Research Directions and Challenges for 3 Acetamidophenyl Dimethylsulphamate Research

Development of Novel Sulfamate (B1201201) Scaffolds for Enzyme Modulation

The sulfamate moiety (R-O-SO₂NH₂) is a key pharmacophore that has been successfully incorporated into a variety of enzyme inhibitors. A significant thrust in current research is the development of innovative molecular scaffolds that position this sulfamate group for optimal interaction with enzyme active sites. The goal is to move beyond simple derivatives and create fundamentally new chemical frameworks that offer improved potency, selectivity, and drug-like properties.

Researchers are designing and synthesizing novel series of compounds where the sulfamate group is attached to diverse and complex scaffolds. For instance, studies have focused on biphenyl-based compounds as a scaffold for designing new inhibitors of estrone (B1671321) sulfatase, an enzyme implicated in hormone-dependent cancers. nih.gov Another approach involves the development of non-acyl sulfamate inhibitors to overcome the pharmacological liabilities associated with anionic acyl sulfamates, such as poor cell permeability. acs.org These non-acyl versions, which replace the metabolically susceptible acyl linker with more stable isosteres, represent a significant advance toward creating inhibitors suitable for in vivo applications. acs.org

The synthesis of these novel scaffolds often requires multi-step procedures. For example, the creation of unsymmetrically substituted primary sulfamides, a related class of compounds, can be achieved through methods like reacting chlorosulfonyl isocyanate with an alcohol followed by an amine. nih.gov Similarly, the synthesis of non-acyl sulfamates has been accomplished via techniques like Mitsunobu coupling. acs.org

The exploration of diverse scaffolds extends to leveraging fragment-based drug discovery (FBDD). This technique involves screening small, simple molecules ("fragments") that can bind to a target enzyme and then growing or combining these fragments to create a more potent lead compound. nih.gov This approach has been validated for discovering novel inhibitors for enzymes like carbonic anhydrase and can be applied to develop new sulfamate-based inhibitors. nih.gov

Table 1: Examples of Novel Sulfamate and Related Scaffolds for Enzyme Inhibition

| Scaffold Type | Target Enzyme Example | Rationale for Development | Reference |

| Biphenyl (B1667301) Sulfamate | Estrone Sulfatase (ES) | To mimic the transition state of the enzyme-catalyzed reaction for potent inhibition. | nih.gov |

| Non-Acyl Sulfamate | MenE (o-succinylbenzoate-CoA synthetase) | To replace the unstable and charged acyl sulfamate linker with a stable, neutral isostere to improve cell permeability and pharmacokinetic profiles. | acs.org |

| Sulfamide-based Scaffolds | Carbonic Anhydrases (CAs), Proteases | To utilize the sulfamide (B24259) moiety's ability to coordinate with metal ions in metalloenzymes or interact with key active site residues. | tandfonline.com |

| Sulfamate Acetamides | Bruton's Tyrosine Kinase (BTK), Pin1 | To create tunable covalent inhibitors with improved stability compared to traditional electrophiles like chloroacetamides. | nih.govnih.gov |

These efforts highlight a clear trend towards rational design, where structural biology insights and computational modeling guide the synthesis of next-generation sulfamate inhibitors. The challenge lies in creating scaffolds that are not only effective but also synthetically accessible and possess favorable pharmacological properties.

Refinement of Structure-Activity Relationships in Sulfamate Series

A cornerstone of medicinal chemistry is the detailed understanding of structure-activity relationships (SAR), which describe how specific chemical features of a molecule contribute to its biological effect. For sulfamate-based inhibitors, researchers are continuously refining SAR models to guide the design of more potent and selective compounds.

Systematic modification of the aromatic ring and the sulfamate group itself has yielded crucial insights. For instance, in the development of urease inhibitors, a series of sulfamate derivatives were synthesized and tested, revealing that the nature and position of substituents on the phenyl ring dramatically influence inhibitory potency. nih.gov One compound emerged as a lead inhibitor with an IC₅₀ value significantly more potent than the standard inhibitor, thiourea (B124793), highlighting the success of the SAR-guided approach. nih.gov Similarly, in the context of carbonic anhydrase inhibitors, SAR studies have demonstrated that the sulfamate group is generally more effective for achieving potent inhibition than the related sulfamide group. nih.gov

Key aspects of SAR exploration include:

Substitution Patterns: The placement of different chemical groups (e.g., halogens, alkyls, ethers) on the core scaffold can affect binding affinity, selectivity, and physical properties like solubility. Studies on acetamide-sulfonamide conjugates showed that an acetamide (B32628) linked to a phenyl-alkyl group resulted in better urease inhibition than a fluoro-substituted biphenyl group. nih.gov

Conformational Analysis: The three-dimensional shape of the inhibitor is critical for fitting into the enzyme's active site. Research using computer modeling has helped to propose different binding modes for heterocyclic sulfonamides, where the orientation of the ring system within the active site cleft influences inhibitor potency. nih.gov

Bioisosteric Replacement: This strategy involves replacing one chemical group with another that has similar physical or chemical properties to improve potency or reduce toxicity. The comparison between sulfamates and sulfamides is a classic example, with thermodynamic binding measurements confirming that sulfamates are generally much more potent inhibitors of carbonic anhydrase-II. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Sulfamate Derivatives

| Enzyme Target | Structural Modification | Impact on Activity | Reference |

| Urease | Substitution on the phenyl ring of sulfamate derivatives | Certain substituents led to a ~360-fold increase in potency compared to the standard, thiourea. | nih.gov |

| Carbonic Anhydrase-II | Replacement of sulfamate with sulfamide | Sulfamides were found to be significantly less potent inhibitors, by factors ranging from 25 to 1,200. | nih.gov |

| Estrone Sulfatase | Variation of substituents on a biphenyl sulfamate core | Alterations influenced the inhibitory activity against the target enzyme. | nih.gov |

| Urease | Comparison of phenyl-alkyl vs. fluoro-biphenyl acetamide linkers | The phenyl-alkyl linked acetamide showed superior inhibitory activity. | nih.gov |

The refinement of SAR is an iterative process, combining chemical synthesis, biological testing, and computational modeling. These detailed studies are essential for transforming promising sulfamate scaffolds into optimized drug candidates.

Interdisciplinary Approaches in Sulfamate Research (e.g., Chemoproteomics, Biophysics)

The complexity of drug action necessitates a move beyond classical biochemical assays. Modern sulfamate research increasingly relies on interdisciplinary approaches that integrate chemistry, biology, and physics to gain a deeper understanding of how these compounds function in a complex biological system.

Chemoproteomics has emerged as a particularly powerful tool. This technique uses chemical probes, often based on the inhibitor scaffold itself, to identify the protein targets of a small molecule within the entire proteome of a cell or tissue. nih.gov For instance, a clickable probe derived from the natural product Sofalcone, which contains a reactive chalcone (B49325) scaffold, was used to identify its binding partners in Staphylococcus aureus, revealing that it targets ribosomal proteins to inhibit protein synthesis. nih.gov This approach is highly relevant for sulfamate research, especially for covalent inhibitors where a sulfamate acetamide group acts as a "warhead" to form a permanent bond with its target protein. nih.govnih.gov Chemoproteomics can:

Identify On- and Off-Targets: It can confirm that an inhibitor binds to its intended target and simultaneously reveal any unintended targets, which is crucial for predicting potential side effects. youtube.com

Discover New Mechanisms: By identifying unexpected protein targets, it can uncover novel mechanisms of action. A covalent ligand was discovered to act as a "molecular glue," inducing the degradation of the transcription factor NFKB1 by binding to the E2 ubiquitin-conjugating enzyme UBE2D. nih.gov

Guide Inhibitor Optimization: It allows for a broad, empirical assessment of which targets are most efficiently engaged or degraded by a library of compounds, providing a direct readout of cellular activity that can guide further chemical modifications. youtube.com

Biophysical techniques provide quantitative data on the physical principles governing inhibitor-enzyme interactions. Methods like:

ThermoFluor (Differential Scanning Fluorimetry): This technique measures the change in a protein's thermal stability upon ligand binding. It has been used to directly measure the binding affinities of sulfamate and sulfamide derivatives to carbonic anhydrase-II, providing a clear thermodynamic basis for the observed differences in their inhibitory potency. nih.gov

X-ray Co-crystallography: This method provides a high-resolution, three-dimensional picture of how an inhibitor sits (B43327) within the enzyme's active site. The co-crystal structure of a non-acyl sulfamate inhibitor with its target enzyme, MenE, was determined to validate computational predictions and characterize its precise binding mode. acs.org

Microscale Thermophoresis (MST): This technique measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. It was used to validate the interaction between Sofalcone and its ribosomal protein target. nih.gov

The integration of these interdisciplinary methods provides a multi-faceted view of inhibitor action, from atomic-level interactions to proteome-wide effects, accelerating the discovery and development of novel sulfamate-based therapeutics.

Unanswered Questions and Future Perspectives in Acetamidophenyl Sulfamate Chemistry

Despite significant progress, several key questions and challenges remain in the field of acetamidophenyl sulfamate research. Addressing these will be critical for translating the promise of these compounds into clinical applications.

Key Unanswered Questions:

Achieving Isoform Selectivity: Many target enzymes belong to large families of related proteins (e.g., kinases, sulfatases). How can sulfamate scaffolds be designed to inhibit a specific disease-relevant isoform while sparing other, structurally similar enzymes to minimize side effects?

Overcoming Pharmacokinetic Hurdles: The sulfamate group, while excellent for enzyme binding, can impart properties (like high polarity) that lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. What chemical strategies, beyond the non-acyl approach, can be developed to improve the "drug-likeness" of potent sulfamate inhibitors? acs.org

Predicting Covalent Reactivity: For covalent inhibitors based on sulfamate acetamides, how can their reactivity be precisely tuned? The ideal inhibitor should be stable in circulation but sufficiently reactive to engage its target in the cellular environment. Developing predictive models for this reactivity remains a significant challenge. nih.gov

Expanding the Target Space: While enzymes like sulfatases, carbonic anhydrases, and kinases are well-established targets, what other enzyme classes can be effectively and selectively modulated by sulfamate-based inhibitors?

Future Perspectives:

The future of acetamidophenyl sulfamate chemistry will likely be driven by a combination of technological innovation and new biological insights.

AI-Driven Drug Design: The use of artificial intelligence and machine learning will become increasingly important for designing novel scaffolds, predicting SAR, and optimizing ADME properties, thereby reducing the time and cost of discovery. mdpi.com

Covalent Ligand-Directed Release (CoLDR): The unique chemistry of sulfamate acetamides can be harnessed for more than just inhibition. These groups can act as self-immolative linkers in CoLDR applications, allowing for the targeted release of probes or other molecules at a specific protein site, opening new avenues in chemical biology and diagnostics. nih.govbiu.ac.il

Sustainable Synthesis: As with all areas of chemistry, there will be a growing emphasis on developing greener, more efficient, and cost-effective synthetic routes to produce these complex molecules, reducing environmental impact and making them more accessible for research and development. acs.org

Integration with Systems Biology: Moving forward, research will need to integrate molecular data with broader biological networks. Understanding how the inhibition of a single sulfamate target affects entire cellular pathways and signaling networks will be key to understanding both therapeutic effects and potential toxicities. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.